molecular formula C17H17F3N4O3 B2969000 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034295-07-1

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2969000
CAS No.: 2034295-07-1
M. Wt: 382.343
InChI Key: ANNUEFVVICQYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C17H17F3N4O3 and its molecular weight is 382.343. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is designed to target c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their dysregulation is often associated with the development and progression of various types of cancer .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It has been found to exhibit excellent inhibitory activities against c-Met/VEGFR-2 kinases . By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways. These pathways are involved in various cellular processes, including cell growth, survival, and angiogenesis . By inhibiting c-Met and VEGFR-2, the compound can disrupt these processes and inhibit the growth and survival of cancer cells .

Pharmacokinetics

The compound’s inhibitory and antiproliferative activities suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound has been found to exhibit excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces their apoptosis . The compound’s intervention on intracellular c-Met signaling of A549 cells has been verified by Western blot .

Action Environment

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3/c18-17(19,20)10-4-5-24-13(8-10)22-23-14(24)9-21-16(25)11-2-1-3-12-15(11)27-7-6-26-12/h1-3,10H,4-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNUEFVVICQYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=C4C(=CC=C3)OCCO4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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